molecular formula C6H9NO3 B1416578 (R)-Methyl 5-oxopyrrolidine-3-carboxylate CAS No. 443304-03-8

(R)-Methyl 5-oxopyrrolidine-3-carboxylate

Cat. No. B1416578
CAS RN: 443304-03-8
M. Wt: 143.14 g/mol
InChI Key: FJRTVLWHONLTLA-SCSAIBSYSA-N
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Description

“®-Methyl 5-oxopyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 443304-03-8 . It has a molecular weight of 143.14 and its IUPAC name is methyl (3R)-5-oxo-3-pyrrolidinecarboxylate . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “®-Methyl 5-oxopyrrolidine-3-carboxylate” is 1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 . The InChI key is FJRTVLWHONLTLA-SCSAIBSYSA-N .


Physical And Chemical Properties Analysis

“®-Methyl 5-oxopyrrolidine-3-carboxylate” is a white to yellow solid . It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 143.14 and its molecular formula is C6H9NO3 .

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

®-Methyl 5-oxopyrrolidine-3-carboxylate is a valuable intermediate in the synthesis of pyrrolidine derivatives. These derivatives are significant due to their presence in various bioactive molecules and pharmaceuticals. The compound can undergo asymmetric Michael addition reactions with nitroalkanes to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

Development of Organocatalysts

The compound’s structure is conducive to the development of organocatalysts. Organocatalysis is a sub-field of catalysis that uses small organic molecules to accelerate chemical reactions. These catalysts are often more sustainable and can be used in the creation of drug molecules and other fine chemicals .

Fluorescence Studies

In the field of fluorescence, ®-Methyl 5-oxopyrrolidine-3-carboxylate has been identified as a potential fluorophore. It has been discovered in carbon dots synthesized from citric acid and urea, showing interesting aggregation-enhanced emission (AEE). This property is unique and can be applied in bioimaging, LEDs, and sensing .

Safety And Hazards

The compound has been assigned the signal word "Warning" . The hazard statements associated with it are H302 and H317 . The precautionary statements are P280 and P305+P351+P338 .

properties

IUPAC Name

methyl (3R)-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRTVLWHONLTLA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 5-oxopyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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